molecular formula C17H25NO B1215868 Eperisone CAS No. 64840-90-0

Eperisone

Katalognummer: B1215868
CAS-Nummer: 64840-90-0
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: SQUNAWUMZGQQJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eperisone is a centrally acting muscle relaxant that is commonly used to alleviate muscle stiffness and pain. It is formulated as this compound hydrochloride and is known for its ability to relax both skeletal muscles and vascular smooth muscles. This compound is particularly effective in reducing myotonia, improving circulation, and suppressing the pain reflex .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eperisone hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of p-ethylpropiophenone with piperidine hydrochloride and paraformaldehyde in isopropanol. The mixture is refluxed at 95-100°C for 5-6 hours, followed by crystallization using isopropyl ether . Another method involves dissolving the crude this compound hydrochloride impurity in isopropanol, heating, and then adding acetone for crystallization .

Industrial Production Methods: Industrial production of this compound hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Eperisone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include piperidine hydrochloride, paraformaldehyde, and isopropanol. Reaction conditions often involve refluxing at elevated temperatures and subsequent crystallization .

Major Products Formed: The primary product formed from these reactions is this compound hydrochloride, which is used in pharmaceutical formulations. Impurities and by-products are typically removed through crystallization and purification processes .

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses in Muscle Relaxation

Eperisone is primarily utilized for treating conditions characterized by muscle stiffness and pain, particularly in patients suffering from lower back pain and spasticity of spinal muscles. A randomized, double-blind study involving 160 patients demonstrated that this compound significantly reduced spontaneous pain and improved muscle relaxation compared to thiocolchicoside, a commonly used muscle relaxant .

Table 1: Efficacy of this compound in Muscle Relaxation

Study TypeSample SizeTreatment DurationPain Reduction (%)Muscle Relaxation Improvement (%)
Randomized Control16012 days20.3Significant vs. control
Case Study1Not specified100Full recovery noted

Potential in Treating Pulmonary Fibrosis

Recent research indicates that this compound may have therapeutic effects in pulmonary fibrosis. In vitro studies showed it inhibited the transdifferentiation of lung epithelial cells into myofibroblasts, a key process in fibrosis development. In vivo experiments on mice demonstrated that this compound significantly reduced bleomycin-induced pulmonary fibrosis without notable liver or gastrointestinal toxicity .

Table 2: Effects of this compound on Pulmonary Fibrosis

Study TypeModel UsedTreatment DurationKey Findings
In VitroA549 & LL29 CellsNot specifiedReduced myofibroblast formation
In VivoICR MiceNot specifiedInhibited pulmonary fibrosis and respiratory dysfunction

Analgesic Properties

This compound has been found to possess analgesic properties, particularly in the management of acute pain conditions. A study highlighted its efficacy in reducing both spontaneous and provoked pain, suggesting its potential as an adjunct therapy for pain management .

Table 3: Analgesic Efficacy of this compound

Study TypePain TypeTreatment DosagePain Reduction (%)
Clinical TrialAcute Pain50 mg tidSignificant reduction observed

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, there have been reports of adverse effects such as muscle strength decline and seizures in rare cases. A case study described a patient who experienced bilateral tonic seizures after starting this compound, emphasizing the need for careful monitoring during treatment .

Table 4: Reported Adverse Effects Associated with this compound

Adverse EffectDescription
Muscle Strength DeclineReversible decline noted in some patients
SeizuresCase report of bilateral tonic seizures following administration

Biologische Aktivität

Eperisone hydrochloride is a centrally acting muscle relaxant with significant therapeutic potential, particularly in the management of musculoskeletal disorders. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant clinical findings.

This compound primarily acts by inhibiting the pain reflex pathways in the central nervous system, leading to muscle relaxation. It also exhibits vasodilatory effects, enhancing blood flow and reducing muscle spasms. The drug's mechanism involves:

  • Inhibition of Spinal Reflexes : this compound modulates neurotransmitter release at spinal synapses, which reduces the excitability of motoneurons.
  • Vasodilation : It relaxes vascular smooth muscles, contributing to improved circulation in affected areas.

Treatment of Low Back Pain (LBP)

This compound has been extensively studied for its effectiveness in treating acute low back pain and muscle spasms. A randomized controlled trial involving 240 patients demonstrated significant improvements in pain and mobility:

Parameter This compound Group (n=112) Placebo Group (n=113) P-value
Improvement in Finger-to-Floor Distance (FFD)150.66 to 41.75 cm138.51 to 101.60 cm<0.001
Patients rated "Good-Excellent"89 (79.46%)43 (38.05%)<0.001

This study indicated that this compound significantly outperformed placebo in reducing pain and improving functional outcomes in patients with acute musculoskeletal spasm associated with LBP .

Comparison with Other Muscle Relaxants

In a comparative study, this compound was evaluated against tizanidine for efficacy and tolerability:

Drug Mean Pain Score Reduction (Day 14) Adverse Events
This compound84.46%Nausea, dizziness
Tizanidine81.95%Drowsiness, dry mouth

Both drugs showed similar efficacy; however, this compound was noted for a more favorable side effect profile .

Seizure Induction

A notable case report described a patient who developed bilateral tonic seizures after initiating treatment with this compound hydrochloride. The patient's symptoms resolved after discontinuation of the drug and appropriate medical intervention, highlighting the importance of monitoring for adverse effects .

In Vitro Studies

Recent research has demonstrated that this compound exhibits cytotoxic effects on fibroblasts, specifically inhibiting their activation and transdifferentiation into myofibroblasts under TGF-β1 stimulation. This suggests potential applications in fibrotic conditions:

  • This compound reduced viable fibroblast counts in a dose-dependent manner.
  • It inhibited TGF-β1-induced expression of fibrosis-related factors such as Collagen 1a1 and CTGF .

Eigenschaften

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNAWUMZGQQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040671
Record name Eperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64840-90-0
Record name Eperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64840-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

170-172
Record name Eperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eperisone
Reactant of Route 2
Reactant of Route 2
Eperisone
Reactant of Route 3
Reactant of Route 3
Eperisone
Reactant of Route 4
Reactant of Route 4
Eperisone
Reactant of Route 5
Reactant of Route 5
Eperisone
Reactant of Route 6
Reactant of Route 6
Eperisone
Customer
Q & A

Q1: What is the primary mechanism of action of Eperisone?

A1: this compound hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it inhibits the pain reflex pathway, potentially by suppressing mono- and polysynaptic reflexes in the spinal cord and supraspinal structures [].

Q2: Does this compound have any effects on blood vessels?

A2: Yes, in addition to its central action, this compound also exhibits vasodilatory effects on vascular smooth muscle, potentially by blocking calcium channels [, ]. This contributes to its muscle relaxant properties by improving blood supply to skeletal muscles, counteracting the ischemia caused by muscle contracture. []

Q3: How does this compound affect neurotransmission within the vestibular system?

A3: Studies in anesthetized cats suggest this compound can inhibit synaptic transmission in neurons of the medial vestibular nucleus, particularly those projecting to the abducens nucleus (ascending neurons), without significantly affecting descending neurons projecting to the spinal cord []. This selective inhibition might contribute to its antivertigo effects. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound hydrochloride has the molecular formula C19H27NO.HCl and a molecular weight of 321.87 g/mol.

Q5: How is this compound metabolized in the human body?

A5: this compound is metabolized in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes. Studies show that multiple CYPs are involved, including CYP2J2 and CYP3A4 []. The major metabolic pathways include oxidation and carbonyl reduction, resulting in seven identified metabolites [].

Q6: Are there any factors influencing this compound's pharmacokinetic variability?

A6: Yes, this compound exhibits high pharmacokinetic variability. Population pharmacokinetic modeling identified aspartate aminotransferase levels and smoking status as potential covariates influencing this compound's apparent clearance [].

Q7: What is the bioavailability of oral this compound?

A7: Oral this compound has low bioavailability due to significant first-pass metabolism in the intestines [].

Q8: Has a transdermal delivery system for this compound been explored?

A8: Yes, research has explored transdermal patches as an alternative delivery method for this compound. Studies in rats have shown that transdermal this compound exhibits significantly enhanced and longer-lasting muscle relaxant activity compared to oral administration, suggesting improved absorption and potentially better efficacy and patient compliance [].

Q9: What are the common clinical applications of this compound?

A9: this compound is primarily prescribed for the relief of muscle stiffness, spasm, and pain associated with musculoskeletal disorders. Some common conditions include low back pain, cervical spondylitis, and spastic palsy [, , , ].

Q10: Has this compound been studied in the treatment of acute musculoskeletal spasm associated with low back pain?

A10: Yes, randomized, double-blind, placebo-controlled trials have investigated the efficacy of this compound in treating acute musculoskeletal spasm associated with low back pain []. These trials reported significant improvements in finger-to-floor distance, lumbar pain, and reduced need for rescue medication in patients treated with this compound compared to placebo [].

Q11: Can this compound cause QT prolongation or other cardiac effects?

A11: While rare, case reports describe the potential for this compound overdose to induce severe QT prolongation and torsades de pointes, particularly in patients concurrently taking medications that prolong the QT interval [].

Q12: What analytical techniques are commonly used to quantify this compound?

A12: Several analytical methods have been developed and validated for the quantification of this compound in various matrices. These include:

  • High-performance liquid chromatography (HPLC) coupled with various detection techniques: This includes HPLC with ultraviolet detection (HPLC-UV) [, , , , ], HPLC with electrospray ionization-mass spectrometry (HPLC-ESI-MS) [, ], and HPLC with tandem mass spectrometry (LC-MS/MS) [].
  • Thin-layer chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for quantifying this compound in pharmaceutical formulations [, , ].
  • UV Spectrophotometry: This technique can be used for the simultaneous estimation of this compound in combination with other drugs like Diclofenac Sodium [, , ].

Q13: Are there any specific challenges in formulating stable this compound pharmaceutical products?

A13: Maintaining the stability of this compound in pharmaceutical formulations can be challenging. Research has focused on developing stabilized compositions. One approach involves incorporating an acidifying agent to prevent degradation of this compound salt during storage and enhance its chemical stability [, ].

Q14: What strategies have been explored to improve this compound's bioavailability?

A14: To overcome the limitations of low oral bioavailability, researchers have investigated alternative delivery systems like transdermal patches [, ]. These patches demonstrate prolonged release and enhanced muscle relaxant activity compared to oral administration, indicating their potential for improving patient compliance and therapeutic outcomes.

Q15: Is there evidence of resistance development to this compound's therapeutic effects?

A15: Currently, there is no published research reporting the development of resistance to this compound's muscle relaxant effects.

Q16: Are there any known drug interactions with this compound?

A16: While drug interaction studies specific to this compound are limited, caution should be exercised when co-administering it with other centrally acting drugs or medications known to prolong the QT interval, given its potential for additive effects [].

Q17: Has this compound's environmental impact been studied?

A17: Currently, there is limited publicly available research investigating the environmental impact and degradation of this compound.

Q18: Are there any known alternatives or substitutes for this compound?

A18: Several other muscle relaxants are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:

  • Tizanidine: Acts on α2-adrenergic receptors in the central nervous system []
  • Baclofen: GABAB receptor agonist []
  • Thiocolchicoside: Mechanism not fully understood, potentially involves GABAergic and glycinergic pathways []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.